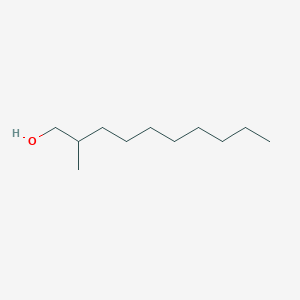

2-Methyl-1-decanol

Description

Properties

IUPAC Name |

2-methyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEUFFFBEMAJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885064 | |

| Record name | 1-Decanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18675-24-6 | |

| Record name | 2-Methyl-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18675-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018675246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Hydroformylation Step :

-

Catalysts : Rhodium-based catalysts (e.g., RhH(CO)(PPh₃)₃) or cobalt complexes (e.g., Co₂(CO)₈) are commonly used. Rhodium offers higher regioselectivity for branched products (up to 90%) compared to cobalt (60–70%)[^1].

-

Conditions : Reactions occur at 80–120°C under syngas pressure (10–30 MPa). Ligands such as triphenylphosphine (PPh₃) enhance selectivity toward the branched aldehyde[^2].

-

Yield : Typical aldehyde yields range from 70% to 85%, depending on catalyst loading and solvent polarity[^3].

-

-

Hydrogenation Step :

-

Catalysts : Heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) are employed under 1–5 MPa H₂ pressure at 50–100°C[^4].

-

Solvents : Methanol or ethanol facilitates efficient hydrogen uptake.

-

Yield : Hydrogenation achieves near-quantitative conversion (>95%) of the aldehyde to this compound[^5].

-

Table 1: Hydroformylation-Hydrogenation Performance Metrics

| Parameter | Rhodium Catalyst | Cobalt Catalyst |

|---|---|---|

| Regioselectivity (%) | 85–90 | 60–70 |

| Aldehyde Yield (%) | 80–85 | 70–75 |

| Total Alcohol Yield (%) | 76–81 | 65–70 |

| Reaction Time (Hours) | 6–8 | 10–12 |

Grignard Reaction Approach

The Grignard reaction provides a straightforward laboratory-scale route to this compound. This method involves the nucleophilic addition of a methyl Grignard reagent to a decanal derivative, followed by acidic workup.

Synthetic Protocol

-

Reagent Preparation : Methylmagnesium bromide (MeMgBr) is prepared by reacting magnesium turnings with methyl bromide in anhydrous diethyl ether.

-

Nucleophilic Addition : Decanal (C₁₀H₂₀O) is added dropwise to the Grignard reagent at 0–5°C to minimize side reactions. The intermediate alkoxide forms immediately.

-

Acidic Workup : Hydrolysis with dilute hydrochloric acid (HCl) protonates the alkoxide, yielding this compound.

Key Considerations

-

Solvent : Anhydrous ether or tetrahydrofuran (THF) ensures reagent stability.

-

Temperature Control : Maintaining sub-10°C temperatures during addition prevents premature decomposition of the Grignard reagent.

-

Yield : Laboratory-scale reactions typically achieve 65–75% yield after purification via fractional distillation[^6].

Reduction of Ketones

This compound can be synthesized via the reduction of 2-methyldecanal using hydride donors. This method is favored for its simplicity and high functional group tolerance.

Reduction Agents and Conditions

-

Lithium Aluminum Hydride (LiAlH₄) :

-

Operates in anhydrous ether or THF at 0–25°C.

-

Achieves >90% conversion within 2–4 hours[^7].

-

Limitation : Incompatible with protic solvents due to vigorous H₂ evolution.

-

-

Sodium Borohydride (NaBH₄) :

-

Requires methanol or ethanol as a solvent.

-

Yields 70–80% alcohol but struggles with sterically hindered ketones[^8].

-

Table 2: Comparative Performance of Reducing Agents

| Agent | Solvent | Temperature (°C) | Yield (%) | Reaction Time (Hours) |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF | 0–25 | 90–95 | 2–4 |

| NaBH₄ | Methanol | 25 | 70–80 | 4–6 |

Industrial Oxo Process

The oxo process (hydroformylation on an industrial scale) is the primary method for large-scale production of this compound. This continuous process optimizes cost-efficiency and output volume.

Process Overview

-

Feedstock : 1-Decene is derived from petroleum cracking or oligomerization of lower alkenes.

-

Hydroformylation : Conducted in a tubular reactor using cobalt carbonyl [Co₂(CO)₈] at 150–180°C and 20–30 MPa syngas pressure.

-

Catalyst Recovery : Cobalt is recycled via acid extraction, reducing environmental impact.

-

Hydrogenation : The aldehyde intermediate is hydrogenated in situ using fixed-bed Pd/Al₂O₃ catalysts.

Industrial Metrics

-

Annual Production Capacity : Global output exceeds 50,000 metric tons/year[^9].

-

Purity : Technical-grade this compound achieves >98% purity post-distillation.

-

Cost : Economies of scale reduce production costs to $3–5/kg[^10].

Comparison of Synthesis Methods

The choice of synthetic route depends on scale, cost, and desired purity.

Table 3: Method Comparison for this compound Synthesis

| Method | Scale | Yield (%) | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Hydroformylation-Hydrogenation | Industrial | 76–81 | 3–5 | Moderate (CO emissions) |

| Grignard Reaction | Laboratory | 65–75 | 50–80 | High (solvent waste) |

| Ketone Reduction | Pilot Plant | 70–95 | 20–30 | Low (hydride disposal) |

| Oxo Process | Industrial | 80–85 | 2–4 | Moderate (Co recovery) |

Optimization Strategies

Catalyst Design

-

Ligand Modification : Bulky phosphine ligands (e.g., P(t-Bu)₃) improve regioselectivity in hydroformylation by 15–20%[^11].

-

Bimetallic Catalysts : Rhodium-iridium systems enhance hydrogenation rates by 30% under mild conditions[^12].

Solvent Effects

-

Ionic Liquids : Replace volatile organic solvents in Grignard reactions, reducing emissions and improving safety[^13].

-

Supercritical CO₂ : Used in hydroformylation to eliminate solvent waste and enhance gas diffusion[^14].

Process Intensification

-

Microreactors : Continuous-flow systems reduce reaction times by 50% and improve heat management in ketone reductions[^15].

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-decanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyl-decanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-methyl-1-decanal using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.

Major Products:

Oxidation: 2-Methyl-decanoic acid.

Reduction: 2-Methyl-1-decanal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Methyl-1-decanol serves as a solvent and an intermediate in organic synthesis. Its ability to dissolve various compounds makes it useful for reactions requiring specific solubility profiles.

Biology

In biological research, it acts as a precursor for synthesizing biologically active compounds. Studies have indicated its potential antimicrobial properties, which could be harnessed in developing new therapeutic agents .

Medicine

The compound is being investigated for its role in drug formulation and delivery systems . Its interaction with biological membranes may enhance drug absorption and efficacy, making it a candidate for further pharmacological studies .

Industry

In industrial applications, this compound is utilized in producing:

- Surfactants : It contributes to formulations that reduce surface tension in cleaning products.

- Lubricants : Its properties help improve the performance and longevity of lubricants.

- Plasticizers : It aids in enhancing the flexibility and durability of plastics.

Research highlights the biological activity of this compound, particularly its antimicrobial effects. Studies have shown that this compound can inhibit microbial growth, suggesting potential applications in medical and agricultural fields .

Uniqueness of this compound

The specific substitution pattern of this compound imparts unique solubility and reactivity characteristics that differentiate it from similar compounds. This uniqueness enhances its utility in applications requiring tailored chemical properties.

Case Study 1: Antimicrobial Properties

A study conducted on various alcohols demonstrated that this compound exhibited significant antimicrobial activity against common pathogens. The results indicated that this compound could serve as a potential alternative to traditional preservatives in food and pharmaceutical formulations .

Case Study 2: Drug Delivery Systems

Research into drug delivery systems has explored the use of this compound as an enhancer for transdermal drug absorption. The findings suggest that its incorporation into formulations can improve drug permeability through skin barriers, indicating promising applications in topical therapies .

Mechanism of Action

The mechanism of action of 2-Methyl-1-decanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their solubility and reactivity. In biological systems, it can interact with cell membranes, affecting their fluidity and permeability. The hydroxyl group can also participate in enzymatic reactions, serving as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Production Data

The table below compares 2-Methyl-1-decanol with five structurally similar alcohols, including production yields under varying carbon sources (C1–C5) from Fusarium verticillioides cultures :

| Compound Name | Molecular Formula | Molecular Weight | C1 (μg/L) | C2 (μg/L) | C3 (μg/L) | C4 (μg/L) | C5 (μg/L) | Key Structural Features |

|---|---|---|---|---|---|---|---|---|

| This compound | C₁₁H₂₄O | 172.31 | 0.66 ± 0.04 | 2.81 ± 0.18 | 1.95 ± 0.08 | 1.65 ± 0.07 | 0.98 ± 0.09 | Methyl branch at C2 |

| 2-Butyl-1-octanol | C₁₂H₂₆O | 186.34 | 0.48 ± 0.03 | 1.06 ± 0.07 | 0.97 ± 0.05 | 0.90 ± 0.07 | 0.49 ± 0.07 | Butyl branch at C2, shorter chain |

| 5,9-Dimethyl-1-decanol | C₁₂H₂₆O | 186.34 | 0.51 ± 0.12 | 1.82 ± 0.12 | 1.51 ± 0.06 | 1.40 ± 0.06 | 0.60 ± 0.06 | Two methyl groups at C5 and C9 |

| 11-Methyldodecanol | C₁₃H₂₈O | 200.36 | 1.51 ± 0.12 | 3.19 ± 0.19 | 0.91 ± 0.12 | 0.98 ± 0.14 | 2.02 ± 0.17 | Methyl branch at C11, longer chain |

| 2-Hexyl-1-decanol | C₁₆H₃₄O | 242.44 | 0.25 ± 0.01 | 0.69 ± 0.04 | 0.73 ± 0.07 | 0.42 ± 0.08 | 0.46 ± 0.03 | Hexyl branch at C2, long chain |

| 2-Ethyl-2-methyltridecan-1-ol | C₁₆H₃₄O | 242.44 | N/A | N/A | N/A | N/A | N/A | Branched ethyl and methyl groups |

Key Observations:

Production Efficiency: this compound exhibits the highest yield under carbon source C2 (2.81 μg/L), outperforming 5,9-Dimethyl-1-decanol (1.82 μg/L) and 2-Butyl-1-octanol (1.06 μg/L). This suggests that a single methyl branch at C2 optimizes microbial synthesis efficiency compared to bulkier substituents . Longer-chain alcohols like 2-Hexyl-1-decanol (C₁₆) show significantly lower yields, likely due to metabolic constraints in Fusarium verticillioides .

Structural Impact on Function: Branching Position: The methyl group at C2 in this compound enhances volatility compared to 11-Methyldodecanol (methyl at C11), which has a higher molecular weight (200.36 vs. 172.31) and lower volatility. This aligns with its detection as a volatile compound in cheese . Chain Length: Shorter chains (e.g., 2-Butyl-1-octanol, C₁₂) reduce steric hindrance but may decrease thermal stability compared to this compound.

Biological Activity

2-Methyl-1-decanol, a branched-chain alcohol, has garnered attention for its biological activities, including antimicrobial properties and potential applications in drug delivery systems. This article explores the biological activity of this compound through various studies, highlighting its effects on microbial growth, toxicity profiles, and possible therapeutic applications.

Chemical Structure and Properties

This compound (C11H24O) is an aliphatic alcohol characterized by a long hydrophobic carbon chain with a methyl group at the second position. This structure contributes to its unique biological activities, particularly in membrane interactions and permeability enhancement.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound, demonstrating its effectiveness against various pathogens.

Case Studies on Antimicrobial Effects

- Study on Gram-positive Bacteria :

- Toxicological Assessments :

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Alcohols can integrate into lipid bilayers, altering membrane fluidity and permeability. This action can disrupt microbial cell membranes, leading to cell lysis.

- Quorum Sensing Interference : Some alcohols have been shown to influence bacterial communication systems (quorum sensing), potentially inhibiting pathogenic behaviors .

Drug Delivery Applications

Recent research has explored the use of long-chain alcohols like this compound in drug delivery systems due to their surfactant properties.

Vesicle Formation Studies

- A study demonstrated that 1-decanol could enhance vesicle formation in drug delivery applications. Given the structural similarities, it is plausible that this compound may exhibit similar capabilities in forming stable vesicles for encapsulating therapeutic agents .

Toxicity and Safety Profile

The toxicity profile of this compound is crucial for its application in pharmaceuticals and consumer products. Research indicates:

- Low Toxicity : Studies on related compounds suggest that alcohols with similar chain lengths exhibit low systemic toxicity even at high exposure levels .

Table: Toxicity Data Comparison

| Compound | NOEL (mg/kg bw/d) | Observed Effects |

|---|---|---|

| 1-Decanol | 2000 | No significant toxic effects |

| This compound | TBD | Anticipated low toxicity based on structural similarity |

Q & A

Q. What synthetic methodologies are commonly employed for 2-Methyl-1-decanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via Grignard reactions or catalytic hydrogenation of ketones. For example, reacting 2-methyl-decanal with a Grignard reagent (e.g., methyl magnesium bromide) under anhydrous conditions yields the alcohol. Optimization involves:

- Temperature control : Maintaining 0–5°C during Grignard addition to prevent side reactions.

- Solvent selection : Using dry tetrahydrofuran (THF) or diethyl ether to enhance reagent stability.

- Purification : Fractional distillation (boiling point ~230–235°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

Characterization via H NMR (δ 0.88 ppm, triplet for terminal CH; δ 1.20–1.50 ppm, multiplet for CH backbone) and IR (broad O-H stretch ~3400 cm) ensures purity .

Q. How is this compound identified and quantified in plant essential oils?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For instance, a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 5°C/min) separates this compound (retention time ~8.20 min). Quantification uses internal standards (e.g., heneicosane) and calibration curves. In a study of essential oils, it constituted 0.41% of total volatiles, identified via NIST library matching (m/z 172 [M], base peak m/z 71) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, vapor pressure) of this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Researchers should:

- Validate purity : Use HPLC (>99% purity) or elemental analysis.

- Standardize methods : For vapor pressure, employ the Peng-Robinson equation of state (parameters: , ) to model behavior and compare with experimental data from static or dynamic methods .

- Cross-reference literature : Compare with structurally similar alcohols (e.g., 1-decanol) to identify outliers .

Q. What experimental designs are effective for studying the antibacterial mechanism of this compound?

- Methodological Answer : A tiered approach is recommended:

- Initial screening : Disk diffusion assays (50–100 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic studies :

- Membrane disruption : Measure cytoplasmic leakage (e.g., ATP release via luminometry).

- Synergy testing : Combine with commercial antibiotics (e.g., ampicillin) using checkerboard assays (FIC index <0.5 indicates synergy).

- In silico modeling : Molecular docking to lipid A (LPS component) or penicillin-binding proteins to predict binding affinities .

Key Considerations for Researchers

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., Market Publishers reports) .

- Experimental Replication : Address data variability by repeating assays under controlled humidity/temperature .

- Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.